tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate
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Overview
Description
tert-Butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a chiral center with two phenyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a chiral alcohol derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Studied for its potential biological activity and interactions with enzymes.
Medicine:
- Investigated for its potential use in drug development and as a prodrug.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate: Another chiral carbamate with different structural features.
tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate: A compound with additional functional groups and potential biological activity.
Uniqueness: tert-Butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate is unique due to its specific chiral center and the presence of two phenyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16-17,21H,1-3H3,(H,20,22)/t16-,17+/m0/s1 |
InChI Key |
BWCGTKNHQHVNQX-DLBZAZTESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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